molecular formula C13H22Cl2N2O2 B8046804 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride

Cat. No.: B8046804
M. Wt: 309.2 g/mol
InChI Key: SJXYUNLUSKRDQC-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is a piperazine derivative characterized by a phenyl ring substituted at the 3-position with a 2-methoxy-ethoxy group. The dihydrochloride salt enhances its solubility in aqueous media, making it advantageous for pharmacological applications. The 2-methoxy-ethoxy substituent introduces both hydrophilic (ether oxygen) and moderately lipophilic (methoxy group) properties, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

1-[3-(2-methoxyethoxy)phenyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-9-10-17-13-4-2-3-12(11-13)15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXYUNLUSKRDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxy-ethoxy phenyl group. Its molecular formula is C14_{14}H20_{20}Cl2_2N2_2O, and it has a molecular weight of approximately 309.24 g/mol. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may underlie its biological activities.

The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar structures have been shown to interact with various biological targets, including:

  • Neurotransmitter Receptors : The piperazine structure may allow for binding to serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety.
  • Signal Transduction Pathways : It may modulate pathways involved in cellular signaling, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted that compounds with structural similarities demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)5.0
Colon adenocarcinoma (Caco-2)8.3
Mouse embryo fibroblast (3T3-L1)7.1

These findings suggest that the compound may possess selective cytotoxic effects against tumor cells.

Neuropharmacological Effects

Given its potential interaction with serotonin receptors, this compound may also exhibit neuropharmacological effects. Studies on structurally related compounds indicate possible applications in treating depression and anxiety disorders through modulation of serotonin pathways.

Case Studies

Recent investigations into related piperazine derivatives have demonstrated promising results:

  • Study on Anticancer Activity : A derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating strong anticancer potential.
  • Neuropharmacological Study : A related compound showed increased insulin sensitivity in adipocytes by up to 37%, suggesting potential benefits in metabolic disorders.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data on this compound is sparse, similar compounds have shown:

  • High bioavailability due to favorable solubility profiles.
  • Rapid clearance rates , indicating a need for frequent dosing in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Piperazine Derivatives

Compound Name Substituent on Phenyl Ring Additional Features Reference
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride 3-(2-Methoxy-ethoxy) Dihydrochloride salt
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Trimethoxy groups
1-(3-Chlorophenyl)piperazine hydrochloride 3-Chloro Halogen substitution
1-(2-Methoxyphenyl)piperazine hydrochloride 2-Methoxy Smaller substituent
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride 4-Fluoro, 3-methoxy Dual halogen/methoxy substitution

Key Observations :

  • Substituent Bulk and Polarity: The 2-methoxy-ethoxy group in the target compound introduces a larger, more flexible substituent compared to simple methoxy (e.g., 1-(2-methoxyphenyl)piperazine) or halogen (e.g., 1-(3-chlorophenyl)piperazine) groups.
  • Electronic Effects : Halogen substituents (Cl, F) are electron-withdrawing, which may enhance receptor binding affinity but reduce solubility. In contrast, the methoxy-ethoxy group is electron-donating, balancing solubility and receptor interactions .
Pharmacological Profile

Key Observations :

  • Receptor Selectivity : The target compound’s 2-methoxy-ethoxy group may favor interactions with serotonin receptors (e.g., 5-HT1A), similar to 1-(2-methoxyphenyl)piperazine, but with reduced extrapyramidal side effects compared to antipsychotic derivatives .
  • Mechanistic Divergence : Quinazoline-triazole hybrids (e.g., compounds in ) target enzymes like IDO1, highlighting structural complexity for kinase inhibition, unlike simpler piperazine derivatives .
Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) Solubility (aq.) Purity (%) Reference
This compound Not reported High (dihydrochloride) >95
Quinazolin-4-yl-triazole derivatives 83–134 Moderate 97–99
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride Not reported High 95+

Key Observations :

  • Salt Form Advantages: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral or mono-hydrochloride forms (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .
  • Thermal Stability : Quinazoline derivatives exhibit higher melting points (83–134°C), reflecting their complex aromatic systems, while simpler piperazines may have lower thermal stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting piperazine with substituted halides (e.g., chloroethoxyethanol) under reflux in ethanol or chloroform, with HCl gas as a catalyst . Yield optimization requires precise control of temperature (e.g., 140°C for piperazine hydrochloride distillation) and stoichiometric ratios . Side products, such as unreacted piperazine hexahydrate, may form if reaction times are insufficient. Purification typically involves recrystallization in ethanol or dioxane .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point (mp) : Compare observed mp (e.g., ~240°C for similar piperazine dihydrochlorides) with literature values .
  • NMR Spectroscopy : Analyze proton environments (e.g., methoxy-ethoxy groups at δ 3.3–3.7 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC : Quantify purity using reverse-phase columns with UV detection (λ = 254 nm) .
    Discrepancies in spectral data should prompt re-evaluation of synthetic steps or solvent residues .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to its irritant properties (GHS07: H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can conflicting solubility data for piperazine dihydrochlorides be resolved during formulation studies?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. For example:

  • Polar Solvents : High solubility in water or ethanol (e.g., 1-(4-Methoxyphenyl)piperazine dihydrochloride: >100 mg/mL at 25°C) .
  • Nonpolar Solvents : Low solubility in hexane or ether.
    Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content .

Q. What strategies mitigate side reactions during the introduction of methoxy-ethoxy substituents?

  • Methodological Answer : Competing etherification or over-alkylation can occur. Mitigation strategies include:

  • Protecting Groups : Temporarily block reactive piperazine amines with Boc or Fmoc groups .
  • Low-Temperature Reactions : Conduct substitutions at 0–5°C to limit undesired nucleophilic attack .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Q. How do computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron density distribution, identifying nucleophilic/electrophilic sites on the piperazine ring. Molecular docking studies predict binding affinities for targets like serotonin receptors . For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by simulating optimal reaction conditions .

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